

A Comparative Spectroscopic Guide to 2-Phenylethanol and Its Derivatives

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Compound of Interest

Compound Name: 2-Amino-1-phenylethanol

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This guide provides a comprehensive comparison of the spectroscopic properties of 2-phenylethanol and its structurally related derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in a clear and comparative format, this document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-phenylethanol and a selection of its derivatives. These derivatives include its isomer, 1-phenylethanol, as well as derivatives with electron-donating (methoxy, methyl) and electron-withdrawing (nitro) substituents on the phenyl ring.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Ar-H (ppm)	-CH ₂ -Ar (ppm)	-CH-OH (ppm)	-CH ₂ -OH (ppm)	-OH (ppm)	Other (ppm)
2-Phenylethanol	7.15-7.35 (m, 5H)[1]	2.87 (t, 2H)	-	3.85 (t, 2H)	1.65 (br s, 1H)	-
1-Phenylethanol	7.25-7.39 (m, 5H)[2]	-	4.91 (q, 1H)	-	2.01 (s, 1H)	1.50 (d, 3H, -CH ₃) [2]
2-(4-Methoxyphenyl)ethanol	6.85 (d, 2H), 7.15 (d, 2H)	2.80 (t, 2H)	-	3.79 (t, 2H)	1.60 (br s, 1H)	3.78 (s, 3H, -OCH ₃)
2-(p-Tolyl)ethanol	7.10 (s, 4H)	2.83 (t, 2H)	-	3.82 (t, 2H)	1.62 (br s, 1H)	2.33 (s, 3H, -CH ₃)
2-(4-Nitrophenyl)ethanol	7.45 (d, 2H), 8.15 (d, 2H)	3.01 (t, 2H)	-	3.95 (t, 2H)	1.80 (br s, 1H)	-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	Ar-C (ppm)	-CH ₂ -Ar (ppm)	-CH-OH (ppm)	-CH ₂ -OH (ppm)	Other (ppm)
2-Phenylethanol	138.5 (C), 129.0 (CH), 128.5 (CH), 126.3 (CH)	39.2	-	63.8	-
1-Phenylethanol	145.9 (C), 128.5 (CH), 127.4 (CH), 125.4 (CH)[2]	-	70.4[2]	-	25.1 (-CH ₃)[2]
2-(4-Methoxyphenyl)ethanol	158.1 (C-OCH ₃), 130.8 (C), 129.8 (CH), 113.9 (CH)	38.3	-	63.6	55.2 (-OCH ₃)
2-(p-Tolyl)ethanol	136.0 (C-CH ₃), 135.5 (C), 129.2 (CH), 128.9 (CH)	38.8	-	63.7	21.1 (-CH ₃)
2-(4-Nitrophenyl)ethanol	146.8 (C-NO ₂), 146.5 (C), 129.8 (CH), 123.7 (CH)	38.8	-	62.9	-

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	$\nu(\text{O-H})$	$\nu(\text{C-H})$ aromatic	$\nu(\text{C-H})$ aliphatic	$\nu(\text{C=C})$ aromatic	$\nu(\text{C-O})$	Other
2-Phenylethanol	3350 (broad)	3030-3080	2870-2940	1605, 1495, 1455	1050	-
1-Phenylethanol	3364 (broad)[2]	3030[2]	2870-2970	1493, 1452[2]	1007[2]	-
2-(4-Methoxyphenyl)ethanol	3340 (broad)	3010-3060	2860-2930	1610, 1510, 1460	1245 (asym C-O-C), 1035 (sym C-O-C)	-
2-(p-Tolyl)ethanol	3355 (broad)	3020-3070	2865-2935	1515, 1450	1045	-
2-(4-Nitrophenyl)ethanol	3360 (broad)	3040-3090	2875-2950	1600, 1520, 1450	1055	1515 (asym N-O), 1345 (sym N-O)

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Base Peak (m/z)	Key Fragment Ions (m/z)
2-Phenylethanol	122	91	104, 92, 77, 65, 51, 31
1-Phenylethanol	122	107	105, 79, 77, 51
2-(4-Methoxyphenyl)ethanol	152[3]	121	137, 107, 91, 77
2-(p-Tolyl)ethanol	136	105	121, 91, 77
2-(4-Nitrophenyl)ethanol	167[4]	106	136, 120, 90, 77, 63

Table 5: UV-Visible Spectroscopic Data (in Methanol or Ethanol)

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ)	Chromophore
2-Phenylethanol	258, 264, 271	~200	Phenyl ring (benzenoid $\pi \rightarrow \pi$)
1-Phenylethanol	257, 263, 269	~220	Phenyl ring (benzenoid $\pi \rightarrow \pi$)
2-(4-Methoxyphenyl)ethanol	225, 275, 282	~8000, ~1500, ~1300	Anisole-type (extended conjugation)
2-(p-Tolyl)ethanol	262, 268, 277	~250	Phenyl ring (benzenoid $\pi \rightarrow \pi$)
2-(4-Nitrophenyl)ethanol	274	~10000	Nitrobenzene-type (extended conjugation, $n \rightarrow \pi$)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation and confirmation.
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl_3) or deuterium oxide (D_2O)) in a standard 5 mm NMR tube.
 - Referencing: Tetramethylsilane (TMS) is typically used as an internal standard ($\delta = 0.00$ ppm) for samples dissolved in CDCl_3 . For D_2O , a small amount of a reference compound like DSS or TSP can be used.
 - Data Acquisition: Acquire ^1H and $^{13}\text{C}\{^1\text{H}\}$ NMR spectra at room temperature. Standard pulse sequences are used. For ^1H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
 - Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify functional groups present in the molecule.
- Instrumentation: An FT-IR spectrometer.
- Methodology (Attenuated Total Reflectance - ATR):
 - Sample Preparation: A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). For solid samples, a small amount of the powder is placed on the crystal and pressure is applied to ensure good contact.

- Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.
- Sample Spectrum Collection: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.
- Data Presentation: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
- Methodology (Electron Ionization - EI):
 - Sample Introduction: The sample is introduced into the ion source, typically after separation by gas chromatography. The sample is vaporized in the heated inlet.
 - Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion ($\text{M}^{+ \cdot}$).
 - Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, characteristic fragment ions.
 - Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
 - Detection: A detector records the abundance of each ion, and a mass spectrum is generated, which is a plot of relative abundance versus m/z .

Ultraviolet-Visible (UV-Vis) Spectroscopy

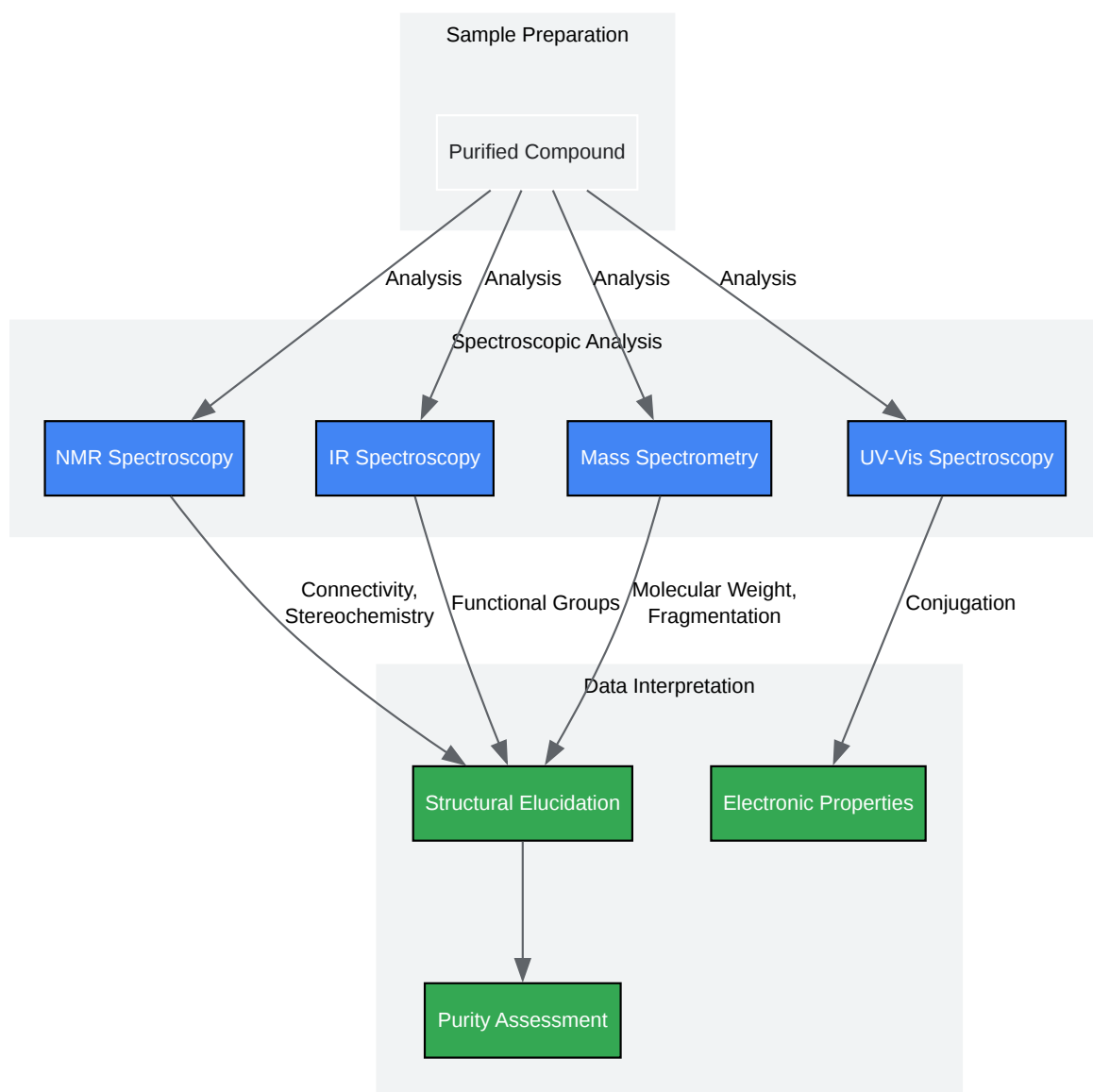
- Objective: To analyze the electronic transitions within the molecule, particularly those involving conjugated π -systems.

- Instrumentation: A UV-Vis spectrophotometer.
- Methodology:
 - Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or hexane). The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
 - Blank Measurement: The cuvette is filled with the pure solvent, and a baseline spectrum is recorded.
 - Sample Measurement: The cuvette is then filled with the sample solution, and the absorbance spectrum is recorded over the desired wavelength range (typically 200-400 nm for these compounds).
 - Data Analysis: The wavelength of maximum absorbance (λ_{max}) is identified from the spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 2-phenylethanol.

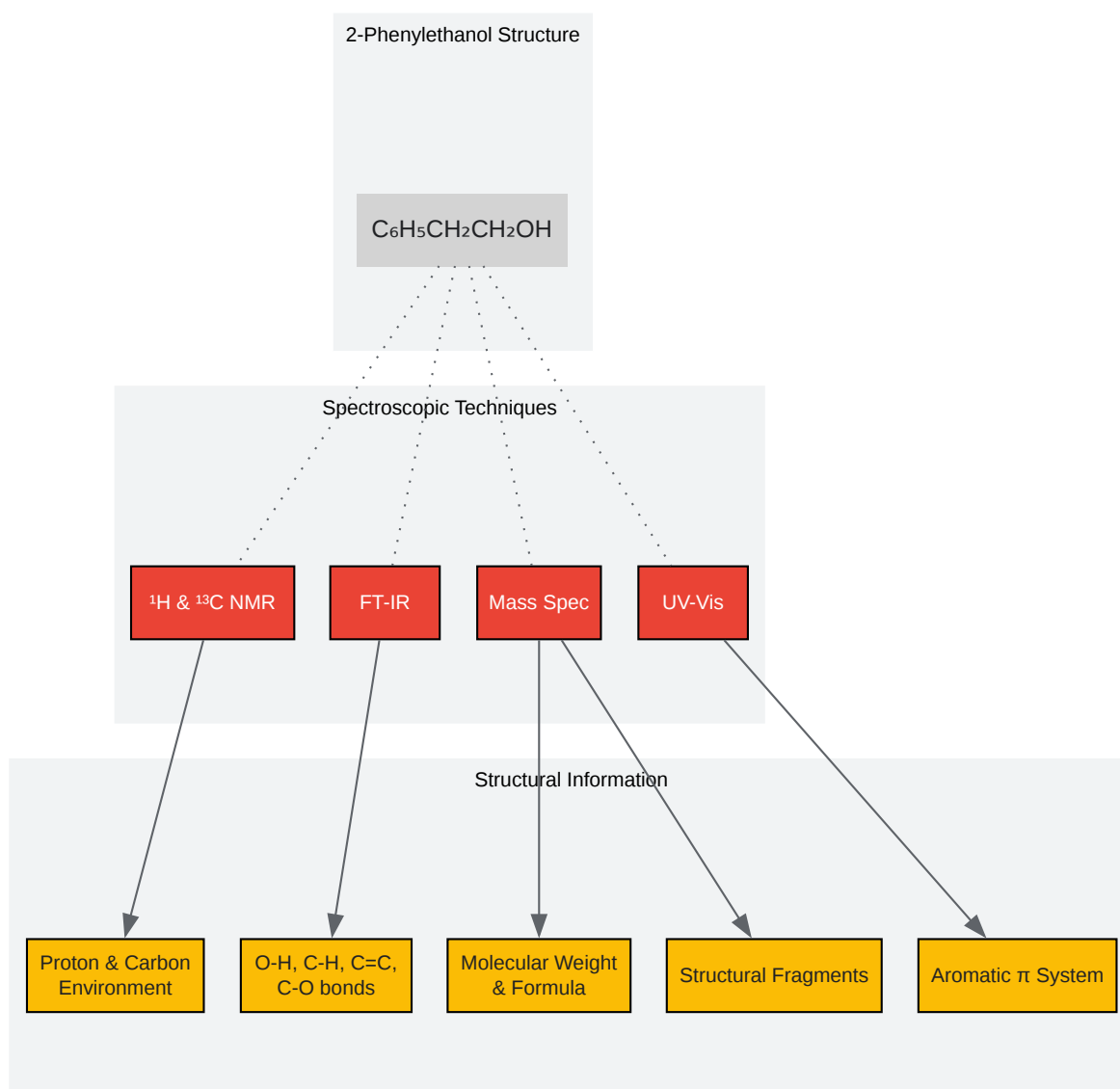


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Caption: General workflow for spectroscopic analysis.

Logical Relationships in Spectroscopic Analysis

This diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of 2-phenylethanol.



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Caption: Information from different spectroscopic methods.

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References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033944) [hmdb.ca]
- 2. rsc.org [rsc.org]
- 3. 2-(4-Methoxyphenyl)ethanol [webbook.nist.gov]
- 4. Benzeneethanol, 4-nitro- [webbook.nist.gov]
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